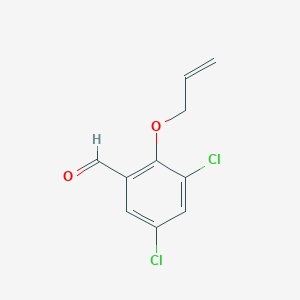

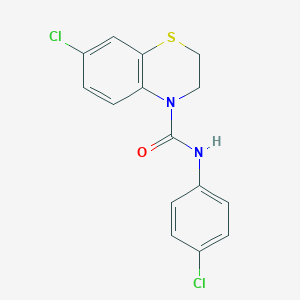

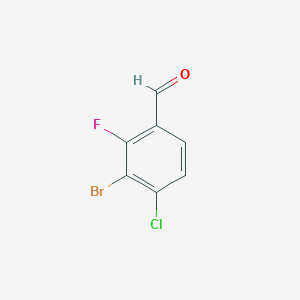

![molecular formula C16H14O2 B3034575 3-{[(2E)-3-苯基丙-2-烯基]氧基}苯甲醛 CAS No. 192457-33-3](/img/structure/B3034575.png)

3-{[(2E)-3-苯基丙-2-烯基]氧基}苯甲醛

描述

Synthesis Analysis

The synthesis of benzaldehyde derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of azo-benzoic acids and their precursors, which are structurally related to benzaldehyde derivatives, involves the use of spectroscopic techniques for characterization . The synthesis of 3-hydroxy-3-phenylpropanoic acid, a related compound, involves stable-isotope labelling and can be used in the biosynthesis of benzoic and salicylic acids . Additionally, the modified Grignard reaction has been used to synthesize homoallylic alcohols from 3-phenylpropen-1-yl chloride and benzaldehyde, indicating the potential for Grignard reagents in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure and geometry of benzaldehyde derivatives can be optimized using computational methods such as the B3LYP density functional theory method with a 6-31G(d) basis set . X-ray structural analysis is another technique that can be used to determine the relative configuration of synthesized compounds, as demonstrated in the study of homoallylic alcohols derived from benzaldehyde .

Chemical Reactions Analysis

Benzaldehyde and its derivatives are involved in various chemical reactions. For example, 2-(2-oxo-3-phenylpropyl)benzaldehydes have been used as starting materials for the synthesis of naphthols and naphthoquinones . The oxidation of benzaldehyde has been studied in a jet-stirred reactor, revealing the formation of phenyl radicals and indicating the compound's role as an intermediate in the oxidation of aromatic fuels .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be influenced by their functional groups and molecular structure. Spectroscopic techniques such as UV–VIS, IR, and NMR are commonly used to characterize these properties . The presence of azo-hydrazone tautomerism and acid-base dissociation in solution is an example of the dynamic behavior of these compounds . The formation of benzaldehyde from phenylacetaldehyde has been studied using pyrolysis GC-MS and FTIR, providing insights into the thermal generation of aromas and off-aromas .

科学研究应用

合成和化学性质

3-苯基-2-萘酚和萘醌的合成:Martínez 等人(2005)描述了使用与 3-{[(2E)-3-苯基丙-2-烯基]氧基}苯甲醛在结构上相关的 2-(2-氧代-3-苯基丙基)苯甲醛合成 3-苯基-2-萘酚和 2-羟基-3-苯基-1,4-萘醌。这项研究突出了该化合物在合成复杂有机结构中的效用 (Martínez 等人,2005)。

催化不对称合成:Vidal-Ferran 等人(1997)开发了一系列用于催化不对称合成的的手性配体,其起始材料包括肉桂醇,这与所讨论的化合物密切相关。这项研究提供了对这些化合物催化应用的见解 (Vidal-Ferran 等人,1997)。

潜在应用

抗利什曼原虫活性:Hussain 等人(2016)合成了一系列与 3-{[(2E)-3-苯基丙-2-烯基]氧基}苯甲醛在结构上相似的化合物,并评估了它们的抗利什曼原虫活性。这表明该化合物的衍生物具有潜在的生物医学应用 (Hussain 等人,2016)。

苯甲醛生产:Sharma 等人(2003)和 Sharma 等人(2012)都专注于苯甲醛的合成,这是一种与 3-{[(2E)-3-苯基丙-2-烯基]氧基}苯甲醛密切相关的化学物质。这些研究突出了苯甲醛在各种工业应用中的重要性,例如在化妆品和香水中的应用,这可能与所讨论的化合物相关 (Sharma 等人,2003);(Sharma 等人,2012)。

可再生苯甲醇生产:Pugh 等人(2015)探索了在大肠杆菌中从葡萄糖生物合成苯甲醇。苯甲醇是各个行业中的重要化学物质,其合成途径可能与 3-{[(2E)-3-苯基丙-2-烯基]氧基}苯甲醛衍生物的研究相关 (Pugh 等人,2015)。

安全和危害

作用机制

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It contains an aldehyde group, which is known to react with amines to form imines . This suggests that the compound might interact with its targets through the formation of imines.

Biochemical Pathways

Given its use in proteomics research , it is likely that it affects protein-related pathways.

属性

IUPAC Name |

3-[(E)-3-phenylprop-2-enoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-13-15-8-4-10-16(12-15)18-11-5-9-14-6-2-1-3-7-14/h1-10,12-13H,11H2/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDDIFSUJMSXNM-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/COC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

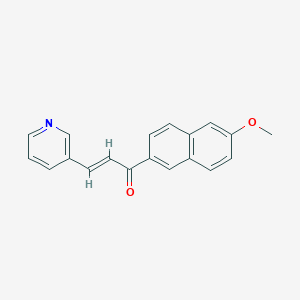

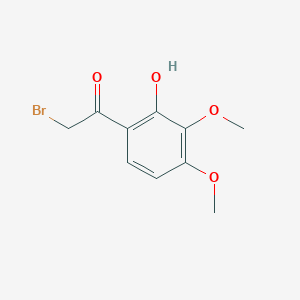

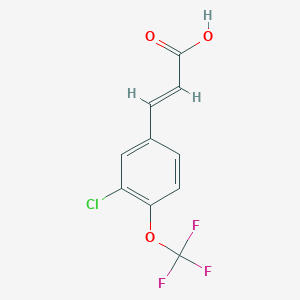

![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3034497.png)

![3-[(dimethylamino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B3034502.png)